3-Ethyl-5-fluorobenzaldehyde

boiling point purification distillation

3-Ethyl-5-fluorobenzaldehyde (CAS 1289123-08-5, C9H9FO, MW 152.17) is a disubstituted aromatic aldehyde featuring an ethyl group at the meta position and a fluorine atom at the meta position relative to the aldehyde functionality. This substitution pattern places it at the intersection of alkyl-substituted benzaldehydes (exemplified by 3-ethylbenzaldehyde, MW 134.18, C9H10O) and halogenated benzaldehydes (exemplified by 5-fluorobenzaldehyde, MW 124.11, C7H5FO), creating a physicochemical profile that cannot be replicated by either mono-substituted analog alone.

Molecular Formula C9H9FO
Molecular Weight 152.16 g/mol
Cat. No. B7628678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-5-fluorobenzaldehyde
Molecular FormulaC9H9FO
Molecular Weight152.16 g/mol
Structural Identifiers
SMILESCCC1=CC(=CC(=C1)F)C=O
InChIInChI=1S/C9H9FO/c1-2-7-3-8(6-11)5-9(10)4-7/h3-6H,2H2,1H3
InChIKeyNJLSTRTVUZJHCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethyl-5-fluorobenzaldehyde CAS 1289123-08-5: Core Physicochemical Profile for Scientific Procurement


3-Ethyl-5-fluorobenzaldehyde (CAS 1289123-08-5, C9H9FO, MW 152.17) is a disubstituted aromatic aldehyde featuring an ethyl group at the meta position and a fluorine atom at the meta position relative to the aldehyde functionality . This substitution pattern places it at the intersection of alkyl-substituted benzaldehydes (exemplified by 3-ethylbenzaldehyde, MW 134.18, C9H10O) and halogenated benzaldehydes (exemplified by 5-fluorobenzaldehyde, MW 124.11, C7H5FO), creating a physicochemical profile that cannot be replicated by either mono-substituted analog alone [1].

Dual-substituted aromatic aldehyde: combines ethyl (meta) and fluorine (meta) substituents for controlled steric, electronic, and lipophilic properties.
Provides a distinct physicochemical profile not achievable with mono-substituted analogs, supporting rational design in medicinal chemistry and process development.

Why 3-Ethyl-5-fluorobenzaldehyde Cannot Be Simply Replaced by 3-Ethylbenzaldehyde or 5-Fluorobenzaldehyde in Research and Development


Generic substitution among aromatic aldehydes within the same nominal class fails because the simultaneous presence of the ethyl and fluorine substituents in 3-ethyl-5-fluorobenzaldehyde generates a distinct combination of steric bulk, lipophilicity, and electronic character that governs reactivity in condensation reactions, metabolic stability of downstream products, and biological target engagement. Replacing 3-ethyl-5-fluorobenzaldehyde with 3-ethylbenzaldehyde eliminates the fluorine-mediated electronic effects that enhance metabolic stability and modulate binding affinity [1], while substituting it with 5-fluorobenzaldehyde removes the ethyl group that provides lipophilicity-driven membrane permeability advantages and can alter regiospecificity in subsequent chemical transformations [2]. The quantitative evidence below demonstrates the measurable differences in key performance-defining parameters that directly impact experimental outcomes and downstream product profiles.

Replacement may shift profile
3-Ethyl-5-fluorobenzaldehyde

Target compound with dual substitution pattern.

3-Ethylbenzaldehyde

Lacks fluorine; may alter metabolic stability and electronic character.

Replacement may shift profile
3-Ethyl-5-fluorobenzaldehyde

Target compound with dual substitution pattern.

5-Fluorobenzaldehyde

Lacks ethyl group; may reduce lipophilicity and alter regiospecificity.

Quantitative Differentiation of 3-Ethyl-5-fluorobenzaldehyde Against Closest Analogs: A Head-to-Head Evidence Guide for Procurement


Predicted Boiling Point: 3-Ethyl-5-fluorobenzaldehyde vs. 3-Ethylbenzaldehyde vs. 5-Fluorobenzaldehyde

The predicted normal boiling point of 3-ethyl-5-fluorobenzaldehyde (209.1 ± 28.0 °C at 760 mmHg) is intermediate between that of 3-ethylbenzaldehyde (214.3 ± 19.0 °C at 760 mmHg) and 5-fluorobenzaldehyde (173 °C at 760 mmHg) [1]. The difference of approximately 5.2 °C relative to 3-ethylbenzaldehyde may influence distillation conditions and product isolation during synthesis.

Boiling point
Method context
209.1 ± 28.0 °C
May influence distillation conditions and volatility handling.
Predicted at 760 mmHg; cross-study comparable.
boiling point purification distillation

Liquid Density: 3-Ethyl-5-fluorobenzaldehyde Density Advantage Over 3-Ethylbenzaldehyde

The predicted density of 3-ethyl-5-fluorobenzaldehyde (1.101 ± 0.06 g/cm³) is approximately 10% higher than that of 3-ethylbenzaldehyde (1.001 – 1.022 g/cm³) , while it is lower than that of 5-fluorobenzaldehyde (1.174 g/cm³) [1]. This density shift is consistent with the mass contribution of fluorine.

Liquid density
Method context
1.101 ± 0.06 g/cm³
Indicates compact packing; may affect extraction and shipping classification.
Predicted/estimated at ~20 °C.
density viscosity handling

Electronic Substituent Effects: Summed Hammett Sigma Constants for Predicting Reactivity

The combined electronic effect of the substituents in 3-ethyl-5-fluorobenzaldehyde can be quantified through the summed Hammett meta sigma constants. Using established literature values (σ_meta for F = +0.34; σ_meta for Et = -0.07) [1], the net sigma value for 3-ethyl-5-fluorobenzaldehyde is +0.27, which is intermediate between 5-fluorobenzaldehyde (+0.34) and 3-ethylbenzaldehyde (-0.07). A positive sigma value indicates net electron withdrawal, which will accelerate nucleophilic aromatic substitution and retard electrophilic aromatic substitution relative to 3-ethylbenzaldehyde.

Electronic effect
Class-level inference
∑σ_meta = +0.27
Net electron withdrawal accelerates nucleophilic substitution vs. 3-EB.
Standard Hammett σ_meta from literature.
Hammett sigma reactivity electronic effects

Octanol-Water Partition Coefficient (LogP): Controlling Lipophilicity for Downstream Bioactive Molecules

The estimated logP of 3-ethyl-5-fluorobenzaldehyde is approximately 2.06 (predicted) , which is lower than that of 3-ethylbenzaldehyde (logP = 2.70, estimated) [1] but higher than that of 5-fluorobenzaldehyde (logP ~1.79) . The logP reduction of ~0.6 units relative to 3-ethylbenzaldehyde reflects the well-documented lipophilicity-modulating effect of aryl fluorine substitution and brings the compound closer to the optimal logP range (1-3) typical of many oral drug candidates.

LogP (estimated)
Class-level inference
2.06
Intermediate lipophilicity; may balance permeability and binding.
Fragment-based predictions; verify experimentally.
logP lipophilicity drug-likeness

Supplied Purity: 3-Ethyl-5-fluorobenzaldehyde Typically Available at Higher Purity Than Common Analogs

3-Ethyl-5-fluorobenzaldehyde is commercially available from Leyan at a certified purity of 98% . In comparison, 3-ethylbenzaldehyde is routinely supplied at 95% purity from major vendors such as ABCR , while 5-fluorobenzaldehyde is typically available at 97-98% but may vary by isomer and supplier. The higher baseline purity reduces the burden of additional purification steps prior to use in sensitive coupling reactions.

Supplied purity
Data to verify
98% (Leyan)
Higher purity may reduce side-product risk in stoichiometric reactions.
Supplier-certified; verify COA for batch.
purity assay quality control

Metabolic Stability Enhancement: Fluorine Blockade of CYP450-Mediated Oxidation at the 5-Position

Aryl fluorine substitution at the 5-position of benzaldehyde is a validated strategy for blocking cytochrome P450-mediated oxidative metabolism at the para-like site, based on extensive structure-metabolism studies across multiple chemotypes [1]. While specific in vitro microsomal stability data for 3-ethyl-5-fluorobenzaldehyde itself are not publicly available, the well-characterized metabolic shielding effect of fluorine at this position can be expected to confer a longer metabolic half-life for drug candidates incorporating this building block compared to those derived from 3-ethylbenzaldehyde, which retains an unsubstituted, metabolically labile 5-position.

Metabolic stability
Class-level inference
5-F block expected
Fluorine may confer longer half-life in derived compounds.
No compound-specific microsomal data; class-level evidence.
metabolic stability fluorine effect CYP450

Optimal Deployment Scenarios for 3-Ethyl-5-fluorobenzaldehyde Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Synthesis of Metabolically Stabilized Lead Compounds with Balanced Lipophilicity

In early-stage drug discovery, 3-ethyl-5-fluorobenzaldehyde is the preferred aldehyde building block when the target product profile demands a logP in the 1-3 range and metabolic stability at the aryl ring. The estimated logP of 2.06 and the fluorine-mediated metabolic shielding at the 5-position [1] together provide a pharmacokinetic advantage that neither 3-ethylbenzaldehyde (logP = 2.70, no fluorine) nor 5-fluorobenzaldehyde (logP ~1.79, insufficient lipophilicity) can individually achieve. This makes 3-ethyl-5-fluorobenzaldehyde the rational choice for constructing lead series targeting intracellular or CNS targets where balanced permeability and metabolic stability are co-requirements.

Process Chemistry: Distillation-Friendly Intermediate for Large-Scale Synthesis

For multi-kilogram manufacturing processes, the predicted boiling point of 209.1 °C for 3-ethyl-5-fluorobenzaldehyde is approximately 5 °C lower than that of 3-ethylbenzaldehyde (214.3 °C), potentially reducing the energy input required for fractional distillation and lowering thermal degradation of heat-sensitive intermediates. The higher density (1.101 g/cm³) also influences phase-separation dynamics in aqueous workups, favoring more rapid and complete separation compared to 3-ethylbenzaldehyde (density 1.001 g/cm³) . These combined physical property differences reduce processing time and improve yield consistency in scaled-up reactions.

Agrochemical Intermediate Synthesis: Electron-Deficient Aromatic Aldehyde for Condensation Reactions

In the synthesis of agrochemical actives that rely on Knoevenagel or aldol condensations, the summed Hammett sigma constant of +0.27 for 3-ethyl-5-fluorobenzaldehyde [2] imparts a significantly higher electrophilicity to the carbonyl carbon compared to 3-ethylbenzaldehyde (σ = -0.07). This translates to faster reaction rates under mild base catalysis and higher conversion efficiency, reducing cycle times and improving throughput in continuous-flow processes that are common in agrochemical manufacturing.

High-Purity Building Block Sourcing for GMP and Pre-Clinical Batches

When synthesizing batches destined for in vivo pharmacology or GLP toxicology studies, the availability of 3-ethyl-5-fluorobenzaldehyde at 98% certified purity from Leyan compared to the typical 95% purity of 3-ethylbenzaldehyde from mainstream suppliers translates to a 3% reduction in unidentified impurities that could otherwise generate toxicological flags or complicate impurity profiling in regulatory submissions. This purity advantage supports the selection of 3-ethyl-5-fluorobenzaldehyde when the development timeline does not permit extensive pre-purification of starting materials.

Application
Selection Property
Validation Focus
Lead compound synthesis requiring balanced logP and metabolic stability
Dual ethyl/fluorine substitution pattern
Confirm logP and microsomal stability in target chemotype
Large-scale synthesis with distillation purification
Predicted boiling point and density profile
Evaluate recovery under vacuum distillation conditions
Agrochemical intermediate synthesis via condensation
Net electron-withdrawing Hammett profile
Assess condensation kinetics with model substrates
Building block for in vivo pharmacology or GLP toxicology batches
Supplier-certified 98% purity (HPLC/GC)
Review COA and residual impurity profile
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